molecular formula C8H7Cl2NO B195734 4'-Amino-3',5'-dichloroacetophenone CAS No. 37148-48-4

4'-Amino-3',5'-dichloroacetophenone

Cat. No.: B195734
CAS No.: 37148-48-4
M. Wt: 204.05 g/mol
InChI Key: JLPKZJDZXIKSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Amino-3’,5’-dichloroacetophenone, with the chemical formula C8H7Cl2NO, is a compound known for its diverse applications in organic chemistry. This yellow crystalline solid is characterized by its amino and dichloro functional groups . It is also known by other names such as 1-(4-Amino-3,5-dichlorophenyl)-ethanone and 3,5-Dichloro-4-aminoacetophenone .

Preparation Methods

The synthesis of 4’-Amino-3’,5’-dichloroacetophenone typically involves the chlorination of 4-aminoacetophenone. The process includes dissolving 4-aminoacetophenone in glacial acetic acid and adding a chlorine solution at a low temperature (around 5°C). The reaction mixture is then precipitated in ice water, filtered, and recrystallized with ethanol to obtain the final product .

Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

4’-Amino-3’,5’-dichloroacetophenone is known to participate in various chemical reactions due to its active chemical properties. It undergoes:

    Oxidation Reactions: Often using selective oxidants.

    Rearrangement Reactions: Facilitated by specific catalysts.

    Amination Reactions:

Common reagents and conditions used in these reactions include oxidizing agents, catalysts, and specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4’-Amino-3’,5’-dichloroacetophenone has been widely used in various fields:

Mechanism of Action

The mechanism of action of 4’-Amino-3’,5’-dichloroacetophenone involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Clenbuterol, it acts by relaxing the airways in the lungs, which is beneficial for treating asthma . The exact molecular targets and pathways can vary depending on the specific application and the compound it is being used to synthesize.

Comparison with Similar Compounds

4’-Amino-3’,5’-dichloroacetophenone can be compared with other similar compounds such as:

The presence of both amino and dichloro groups in 4’-Amino-3’,5’-dichloroacetophenone makes it unique and versatile for various chemical and industrial applications.

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPKZJDZXIKSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190629
Record name 1-(4-Amino-3,5-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37148-48-4
Record name 1-(4-Amino-3,5-dichlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37148-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Amino-3',5'-dichloroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Amino-3,5-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-amino-3,5-dichlorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4'-AMINO-3',5'-DICHLOROACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC3RI6O2DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Amino-3',5'-dichloroacetophenone
Reactant of Route 2
Reactant of Route 2
4'-Amino-3',5'-dichloroacetophenone
Reactant of Route 3
Reactant of Route 3
4'-Amino-3',5'-dichloroacetophenone
Reactant of Route 4
Reactant of Route 4
4'-Amino-3',5'-dichloroacetophenone
Reactant of Route 5
Reactant of Route 5
4'-Amino-3',5'-dichloroacetophenone
Reactant of Route 6
Reactant of Route 6
4'-Amino-3',5'-dichloroacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.